N,N-Dimethylformamide dineopentyl acetal
Description
Significance and Versatility in Chemical Transformations
N,N-Dimethylformamide dineopentyl acetal (B89532) is recognized for its utility in several key areas of organic synthesis. It is particularly effective as a mild and efficient reagent for the esterification of carboxylic acids. cymitquimica.com This property is of considerable importance in the preparation of derivatives for analysis, as well as in the synthesis of complex molecules where sensitive functional groups must be preserved.
One of the most notable applications of DMF-DNA is in the field of peptide synthesis. Specifically, it is employed for the efficient anchoring of Nα-9-fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids) to p-alkoxybenzyl alcohol resins in solid-phase peptide synthesis. nih.gov This method circumvents common issues such as racemization and the formation of dimers, which can be problematic with other coupling agents. nih.gov
The versatility of N,N-Dimethylformamide dineopentyl acetal extends to the formation of lactones from ω-hydroxyacids, where it can facilitate the cyclization to form rings of up to 16 members. cymitquimica.com It also serves as a reagent for converting primary alcohols into alkylating agents for the alkylation of thiols. cymitquimica.com Furthermore, its utility has been demonstrated in the synthesis of various barbiturate (B1230296) derivatives. sigmaaldrich.com
Historical Context of Amide Acetals in Synthetic Chemistry
Amide acetals, as a class of compounds, have a well-established history in organic synthesis. They are functionally related to N,N-dimethylformamide and are characterized by the presence of two alkoxy groups attached to the former carbonyl carbon of the amide. nih.gov The development of various amide acetals has been driven by the need for reagents with specific reactivity profiles. For instance, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a related compound, is widely used as a formylating and methylating agent. chemicalbook.com
Scope of Academic Research on this compound
Academic research on this compound has primarily focused on its application in solving specific synthetic challenges. A significant area of investigation has been its use in the stereospecific labeling of amino acids. For example, it has been successfully used as a reagent in the synthesis of L-serine and L-cystine that are stereospecifically labeled with deuterium (B1214612) at the β-position. sigmaaldrich.com This highlights the reagent's ability to participate in reactions with a high degree of stereochemical control.
Current research continues to explore the full potential of DMF-DNA in various synthetic methodologies. Its ability to act as a mild and selective reagent makes it an attractive candidate for use in the synthesis of complex natural products and other high-value organic molecules. The ongoing studies are likely to uncover new applications and further solidify its role as a valuable tool in the synthetic chemist's arsenal.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C13H29NO2 |
| Molecular Weight | 231.37 g/mol |
| Form | Liquid |
| Boiling Point | 85-87 °C/10 mmHg |
| Density | 0.829 g/mL at 25 °C |
| Refractive Index | n20/D 1.412 |
| CAS Number | 4909-78-8 |
Data sourced from multiple references. sigmaaldrich.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-12(2,3)9-15-11(14(7)8)16-10-13(4,5)6/h11H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFRBIOHPDZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(N(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197674 | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4909-78-8 | |
| Record name | 1,1-Bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4909-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004909788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-bis(2,2-dimethylpropoxy)-N,N,N-trimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for N,n Dimethylformamide Dineopentyl Acetal
Established Synthetic Routes
The most established and direct route for the synthesis of N,N-Dimethylformamide dineopentyl acetal (B89532) involves the reaction of N,N-Dimethylformamide (DMF) with neopentyl alcohol. This reaction is an example of acetal formation from an amide, where the carbonyl oxygen of the amide is ultimately replaced by two alkoxy groups.
Reaction of N,N-Dimethylformamide with Neopentyl Alcohol
(CH₃)₂NC(O)H + 2 (CH₃)₃CCH₂OH ⇌ (CH₃)₂NCH(OCH₂C(CH₃)₃)₂ + H₂O
This equilibrium reaction requires specific catalytic systems and reaction conditions to favor the formation of the desired acetal product.
The formation of N,N-Dimethylformamide dineopentyl acetal from DMF and neopentyl alcohol is not spontaneous and necessitates the presence of a catalyst to proceed at a reasonable rate. Acid catalysts are exclusively employed for this purpose. The role of the acid is to protonate the carbonyl oxygen of the N,N-Dimethylformamide, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic neopentyl alcohol.
While specific research detailing a wide array of catalysts for this exact transformation is limited, the principles of acetal formation from amides allow for the use of various types of acid catalysts. For the analogous synthesis of N,N-Dimethylformamide dimethyl acetal, sulfuric acid (H₂SO₄) has been reported as an effective catalyst. chemicalbook.com Other strong protic acids such as p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) are also commonly used in acetalization reactions. nih.gov Lewis acids could also potentially be employed to activate the amide carbonyl group.
The choice of catalyst can influence the reaction rate and the potential for side reactions. The catalyst must be strong enough to effectively protonate the amide but should not be used in such excess that it leads to degradation of the reactants or the product.
Table 1: Potential Catalyst Systems for this compound Synthesis
| Catalyst Type | Specific Examples | Role in Reaction |
| Protic Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen of DMF, activating it for nucleophilic attack. |
| Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
The synthesis of this compound is an equilibrium-controlled process. To achieve a high yield of the desired product, the equilibrium must be shifted to the right, favoring the formation of the acetal. Several strategies are employed to achieve this.
One of the primary strategies is the use of an excess of one of the reactants. Typically, neopentyl alcohol is used in excess to drive the reaction forward according to Le Châtelier's principle.
Another critical optimization strategy is the removal of water as it is formed during the reaction. The presence of water can lead to the hydrolysis of the acetal product back to the starting materials. The removal of water is often accomplished by azeotropic distillation using a Dean-Stark apparatus. A solvent that forms an azeotrope with water, such as benzene (B151609) or xylene, is used as the reaction solvent. liskonchem.com As the reaction mixture is heated, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, where the water separates from the less dense, immiscible solvent, which is then returned to the reaction flask.
Temperature control is also a crucial parameter. The reaction temperature needs to be high enough to allow for a reasonable reaction rate and for the azeotropic removal of water, but not so high as to cause decomposition of the reactants or product. For the related synthesis of N,N-Dimethylformamide dimethyl acetal, reaction temperatures are often controlled to optimize yield and purity. chemicalbook.com
Stirring speed can also play a role in optimizing the reaction, particularly in heterogeneous mixtures, to ensure efficient mixing and mass transfer.
Table 2: Key Optimization Parameters for this compound Synthesis
| Parameter | Strategy | Rationale |
| Stoichiometry | Use of excess neopentyl alcohol | Shifts the equilibrium towards the product side. |
| Water Removal | Azeotropic distillation with a Dean-Stark trap | Prevents the reverse reaction (hydrolysis) from occurring. |
| Temperature | Controlled heating | Ensures a sufficient reaction rate without causing decomposition. |
| Solvent | Use of a solvent that forms an azeotrope with water (e.g., benzene, xylene) | Facilitates the removal of water. liskonchem.com |
Purification Techniques for Research-Grade this compound
Following the synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, the catalyst, and any by-products. To obtain research-grade this compound, which typically has a purity of 98% or higher, purification is essential. The primary methods for purification are distillation and chromatography.
Distillation is a widely used technique for purifying liquid compounds based on differences in their boiling points. Given that this compound is a liquid with a reported boiling point of 85-87 °C at a reduced pressure of 10 mmHg, fractional distillation under vacuum is the preferred method for its purification. sigmaaldrich.com
Performing the distillation under reduced pressure is crucial to prevent thermal decomposition of the acetal at its higher atmospheric boiling point. A fractional distillation setup, which includes a fractionating column (such as a Vigreux or packed column), is used to efficiently separate the product from impurities with close boiling points.
The purification process typically involves:
Neutralization of the acidic catalyst in the crude reaction mixture, often with a weak base like sodium bicarbonate. chemicalbook.com
Removal of any solid salts by filtration.
Initial removal of the low-boiling solvent and excess neopentyl alcohol under reduced pressure.
Careful fractional distillation of the residue under high vacuum to collect the pure this compound fraction at its characteristic boiling point.
Column chromatography is another powerful technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. uvic.ca
For the purification of this compound, normal-phase column chromatography is a suitable approach. In this setup, a polar stationary phase, such as silica (B1680970) gel, is used. The crude product is loaded onto the column, and a non-polar or moderately polar mobile phase (eluent) is passed through.
The separation is based on the polarity of the components. The more polar compounds in the crude mixture, such as unreacted N,N-Dimethylformamide and any water present, will adsorb more strongly to the polar silica gel and thus elute more slowly. The less polar this compound will have a weaker interaction with the stationary phase and will be eluted more quickly.
The selection of the eluent system is critical for achieving good separation. A solvent system of low to moderate polarity, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal solvent ratio can be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
For analytical purposes, such as assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), could be effective for analyzing N,N-dialkylformamide acetals. sielc.com
Table 3: Summary of Purification Techniques
| Technique | Key Parameters | Principle of Separation |
| Fractional Vacuum Distillation | - Pressure: ~10 mmHg- Boiling Point: 85-87 °C sigmaaldrich.com- Use of a fractionating column | Separation based on differences in boiling points of the components. |
| Normal-Phase Column Chromatography | - Stationary Phase: Silica Gel- Mobile Phase: Non-polar solvent system (e.g., hexanes/ethyl acetate) | Separation based on differences in polarity; the less polar product elutes first. |
| Reverse-Phase HPLC (Analytical) | - Stationary Phase: C18- Mobile Phase: Polar solvent system (e.g., acetonitrile/water) sielc.com | Analytical technique to determine purity based on differential partitioning between a non-polar stationary phase and a polar mobile phase. |
Emerging Synthetic Innovations
The synthesis of this compound has traditionally been approached through the direct reaction of N,N-dimethylformamide (DMF) with neopentyl alcohol. However, recent advancements in chemical synthesis have paved the way for more innovative and refined methodologies. These emerging strategies focus on improving reaction conditions, increasing yields, and adopting more environmentally friendly protocols.
Recent patent literature from 2016-2019 indicates a trend towards the refinement of synthetic protocols for this compound. These innovations have centered on the optimization of solvents and the reduction of reaction temperatures, which collectively contribute to higher product yields.
One notable area of innovation in the broader field of N,N-dimethylformamide acetal synthesis is the move towards greener and safer reagents. For the closely related N,N-dimethylformamide dimethyl acetal, an environmentally friendly preparation method has been developed that avoids the use of highly toxic dimethyl sulfate (B86663). This innovative route involves the generation of dimethoxychloromethane from sodium methoxide (B1231860) and chloroform (B151607), which then reacts with dimethylamine (B145610) to produce the final product. google.com This approach not only circumvents hazardous materials but also reduces solid waste, as the sodium chloride byproduct can be treated and utilized. google.com While this specific patent addresses the dimethyl acetal, the principles of substituting hazardous reactants are a key aspect of emerging synthetic innovations and are applicable to the synthesis of the dineopentyl acetal.
Another significant area of innovation involves the optimization of reaction solvents and conditions to improve yield and simplify the manufacturing process. A patented method for synthesizing N,N-dimethylformamide dimethyl acetal highlights the use of specific organic solvents such as isoparaffin, solvent naphtha, or white oil. google.com The use of these solvents allows for milder reaction temperatures (20-30 °C) compared to previous methods, which required cooling. google.com This not only makes the process more energy-efficient but also improves the dissolution of the product, preventing the formation of by-products and leading to yields of over 85%. google.com Such solvent engineering represents a significant step forward in the synthesis of this class of compounds and is a strategy that can be adapted for the production of this compound.
The table below outlines a comparison between traditional and emerging innovative approaches to the synthesis of N,N-dimethylformamide acetals, with the principles from the dimethyl acetal synthesis applied to the potential synthesis of the dineopentyl acetal.
Table 1: Comparison of Synthetic Approaches for N,N-Dimethylformamide Acetals
| Feature | Traditional Synthesis (Dineopentyl Acetal) | Emerging Innovations (Principles from Dimethyl Acetal Synthesis) |
|---|---|---|
| Starting Materials | N,N-Dimethylformamide, Neopentyl Alcohol | N,N-Dimethylformamide, Chloroform, Sodium Neopentoxide, Dimethylamine |
| Key Reagents | Acid Catalyst | Catalyst (e.g., cuprous iodide, tetrabutylammonium (B224687) bromide) google.com |
| Reaction Conditions | Elevated Temperatures | Milder Temperatures (e.g., 20-30 °C) google.com |
| Solvent | Typically the alcohol reactant or a standard organic solvent | Optimized solvents like isoparaffin, solvent naphtha google.com |
| Yield | Variable | Potentially >85% google.com |
| Environmental Impact | Dependent on catalyst and solvent choice | Avoids highly toxic reagents like dimethyl sulfate, reduces waste google.com |
These emerging synthetic strategies, while in some cases documented for the dimethyl derivative, offer a clear pathway toward more efficient, safer, and environmentally conscious methods for the production of this compound. The focus on catalyst and solvent optimization, as well as the avoidance of hazardous materials, represents the forefront of innovation in this area of chemical synthesis.
Mechanistic Investigations of N,n Dimethylformamide Dineopentyl Acetal Reactivity
Role as a Condensing Agent
N,N-Dimethylformamide dineopentyl acetal (B89532) serves as an effective condensing agent, particularly in the formation of lactones from ω-hydroxycarboxylic acids. Its primary role is the activation of the carboxylic acid moiety, which facilitates intramolecular cyclization.
Activation of Carboxylic Acid Moieties in Lactonization Reactions
The mechanism of carboxylic acid activation commences with the nucleophilic attack of the carboxylic acid's hydroxyl group on the central carbon atom of the N,N-Dimethylformamide dineopentyl acetal. This initial step leads to the formation of a tetrahedral intermediate. The instability of this intermediate, coupled with the favorable leaving group potential of the dimethylamino group, drives the reaction forward.
The departure of dimethylamine (B145610) is accompanied by the elimination of one of the neopentyloxy groups, which subsequently abstracts the proton from the initially protonated carboxylic acid. This process results in the formation of a highly reactive neopentyl ester and neopentyl alcohol as a byproduct. The in situ generation of this activated ester is the key to facilitating the subsequent lactonization.
Facilitation of Lactone Ring Formation: Scope and Limitations
Once the activated neopentyl ester is formed, the terminal hydroxyl group of the ω-hydroxy acid chain acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the activated ester, leading to the formation of a cyclic tetrahedral intermediate. The subsequent elimination of neopentyl alcohol yields the desired lactone. A significant advantage of using this compound is its ability to promote macrolactonization, successfully forming lactones with ring sizes up to 16 members, often without the need for high-dilution conditions that are typically required to favor intramolecular reactions.
The scope of this reaction is broad, encompassing the synthesis of various macrocyclic lactones. However, limitations can arise from steric hindrance near the reacting centers or from conformational constraints within the hydroxy acid that disfavor cyclization.
| ω-Hydroxy Acid | Lactone Ring Size | Reported Yield (%) |
| 16-Hydroxyhexadecanoic acid | 17 | High |
| 15-Hydroxypentadecanoic acid | 16 | High |
| 12-Hydroxydodecanoic acid | 13 | Good |
| 11-Hydroxyundecanoic acid | 12 | Good |
This table presents representative examples of lactonization reactions facilitated by this compound, showcasing its effectiveness in forming large rings.
Function as a Transient Protecting Group
A notable application of this compound is its ability to function as a transient protecting group for primary alcohols, enabling selective alkylation strategies, particularly with soft nucleophiles like thiols.
Protection of Primary Alcohols in Alkylation Strategies
Primary alcohols can be converted into alkylating agents through their reaction with this compound. The alcohol displaces one of the neopentyloxy groups on the acetal, forming an alkoxyaminomethyl ether intermediate. This intermediate is stable enough to be formed selectively in the presence of other functional groups but reactive enough to act as an alkylating agent in a subsequent step. This transient protection strategy avoids the often harsh conditions required for the introduction and removal of more robust protecting groups.
Formation and Reactivity of Unstable Alkylating Intermediates with Thiols
The alkoxyaminomethyl ether formed in the initial step serves as the unstable alkylating intermediate. When a thiol is introduced into the reaction mixture, it readily attacks the electrophilic carbon of the intermediate that is bonded to the oxygen of the original primary alcohol. This nucleophilic attack results in the formation of a thioether, with the displacement of the N,N-dimethylformamidoxy moiety. The reaction is driven by the formation of the stable sulfur-carbon bond. This method provides a mild and efficient route for the alkylation of thiols with primary alcohols.
| Primary Alcohol | Thiol | Thioether Product | Reported Yield (%) |
| Ethanol | Thiophenol | Ethyl phenyl sulfide | Good |
| Benzyl alcohol | 1-Dodecanethiol | Benzyl dodecyl sulfide | Good |
| 1-Hexanol | Cysteine derivative | S-Hexyl-cysteine derivative | Moderate |
This table provides examples of thiol alkylation using primary alcohols activated by this compound.
Participation in Activated Ester Intermediate Formation
This compound is widely utilized in the synthesis of peptides, particularly in the esterification of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. sigmaaldrich.com This application hinges on the in situ formation of an activated ester intermediate, which then readily reacts with a resin-bound alcohol or the amino group of another amino acid.
The mechanism involves the reaction of the carboxylic acid of the Fmoc-amino acid with the this compound. Similar to the lactonization mechanism, this forms a highly reactive neopentyl ester of the Fmoc-amino acid. This activated intermediate can then be efficiently coupled to a hydroxyl-functionalized solid support, such as a p-alkoxybenzyl alcohol resin, or used in solution-phase peptide coupling. nih.gov The use of this compound for this purpose is highly advantageous as it proceeds under mild conditions and significantly minimizes common side reactions in peptide synthesis, such as racemization and the formation of dipeptide impurities. nih.gov Studies have shown that this method can lead to high yields of the desired esterified product, often exceeding 95%.
| Fmoc-Amino Acid | Coupling Partner | Product | Reported Yield (%) |
| Fmoc-Gly-OH | p-Alkoxybenzyl alcohol resin | Fmoc-Gly-O-p-alkoxybenzyl resin | >95 |
| Fmoc-Ala-OH | p-Alkoxybenzyl alcohol resin | Fmoc-Ala-O-p-alkoxybenzyl resin | >95 |
| Fmoc-Leu-OH | p-Alkoxybenzyl alcohol resin | Fmoc-Leu-O-p-alkoxybenzyl resin | >95 |
This table illustrates the high efficiency of this compound in the esterification of Fmoc-amino acids for solid-phase peptide synthesis.
Mechanisms in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), this compound provides an efficient method for the crucial first step: anchoring the initial N-protected amino acid to a solid support. This application is particularly important for the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy.
The traditional method of attaching Fmoc-amino acids to p-alkoxybenzyl alcohol resins using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is often plagued by side reactions, including the formation of dipeptide and the risk of racemization. nih.gov The use of DMF-DNA effectively mitigates these issues. nih.gov
The mechanism proceeds via the activation of the Fmoc-amino acid's carboxylic group. The acetal reacts with the carboxylic acid to form a highly reactive aminomethyleneiminium salt. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the p-alkoxybenzyl alcohol resin. The key steps are:
Formation of a Reactive Intermediate: The carboxylic acid of the Fmoc-amino acid protonates the DMF-DNA, leading to the elimination of one molecule of neopentyl alcohol and the formation of an alkoxymethylidene-N,N-dimethylammonium species.
Generation of an Acyloxy-Intermediate: This cationic species reacts with the carboxylate of the Fmoc-amino acid to form a new, highly reactive acyloxymethyleneiminium intermediate.
Nucleophilic Attack by Resin: The hydroxyl group of the solid-phase resin attacks the activated carbonyl carbon of the intermediate.
Ester Linkage Formation: This attack results in the formation of the desired stable p-alkoxybenzyl ester linkage, anchoring the amino acid to the resin, and releases N,N-dimethylformamide and a second molecule of neopentyl alcohol.
This method's efficiency is attributed to the mild reaction conditions and the nature of the intermediates, which favor the desired esterification pathway over side reactions.
Hydrolysis Pathways and Product Formation
This compound is sensitive to moisture and undergoes hydrolysis when exposed to water. fishersci.nl The hydrolysis process involves the cleavage of the carbon-oxygen bonds of the acetal functionality. The reaction pathway is initiated by the protonation of one of the neopentyloxy oxygen atoms by a water molecule, which enhances the leaving group ability of neopentyl alcohol.
The proposed pathway for hydrolysis is as follows:
Protonation: A water molecule protonates one of the ether oxygen atoms of the acetal.
Formation of a Hemiacetal Amine and Neopentyl Alcohol: The protonated intermediate is unstable and eliminates a molecule of neopentyl alcohol, forming a resonance-stabilized oxonium-iminium cation. This cation is then attacked by water.
Formation of an Unstable Intermediate: The attack of water on the cation generates a hemiaminal-ether intermediate.
Final Products: This intermediate readily decomposes, eliminating a second molecule of neopentyl alcohol to yield N,N-dimethylformamide (DMF).
The final, stable products of complete hydrolysis are N,N-dimethylformamide and two equivalents of neopentyl alcohol. The bulky neopentyl groups may sterically hinder the approach of water, affecting the rate of hydrolysis compared to less hindered acetals.
| Reactant | Condition | Products |
| This compound | Water | N,N-Dimethylformamide, Neopentyl alcohol |
Protective Group Chemistry for Carbonyl Compounds
While acetals are a well-established class of protecting groups for carbonyl compounds (aldehydes and ketones), this compound is not typically used for this purpose. organic-chemistry.org Instead of forming a stable acetal with a substrate's carbonyl group, its primary utility lies in its reactivity as a condensing and alkylating agent. fishersci.nlthermofisher.com
Its role in protective group chemistry is more indirect, primarily through the esterification of carboxylic acids. chemimpex.com By converting a carboxylic acid to an ester, its reactivity is altered, which can be considered a form of protection during subsequent synthetic steps. For instance, the esterification of Nα-Fmoc-amino acids in SPPS protects the C-terminal carboxyl group by linking it to the solid support. nih.gov
Furthermore, DMF-DNA can convert primary alcohols into alkylating agents, which can then be used to alkylate thiols. fishersci.nl This transformation can be viewed as an activation of the alcohol rather than a protection strategy in the traditional sense.
Mechanism of Dimethylamino Group Introduction
This compound and its relatives, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), are effective reagents for introducing a dimethylaminomethylene group [-CH=C(N(CH3)2)-] onto a molecule, particularly one with an active methylene (B1212753) group. researchgate.netscirp.org This reaction leads to the formation of an enamine or a related derivative.
The mechanism involves the following steps:
Generation of the Electrophile: The acetal acts as a precursor to the highly electrophilic alkoxymethylidene-N,N-dimethylammonium cation.
Nucleophilic Attack: An active methylene compound, which is a carbon acid, acts as a nucleophile and attacks the electrophilic carbon of the cationic intermediate.
Elimination and Product Formation: This attack is followed by the elimination of the remaining neopentyloxy group (as neopentyl alcohol) and a proton from the active methylene carbon, leading to the formation of a new carbon-carbon double bond and yielding an enamine product.
Formation and Reactivity of Iminium Carboxylates
A key aspect of the reactivity of this compound with carboxylic acids is the in-situ formation of iminium carboxylate intermediates. These species are highly reactive and are central to the esterification and lactonization reactions facilitated by the acetal. fishersci.nl
The formation proceeds as follows:
The carboxylic acid protonates the acetal, leading to the loss of one equivalent of neopentyl alcohol.
This generates a highly electrophilic alkoxymethylidene-N,N-dimethylammonium cation and the corresponding carboxylate anion.
These two ions form a tight ion pair, which can also be represented as a covalent but highly activated acyloxymethyleneiminium species. This is the iminium carboxylate intermediate.
This intermediate is significantly more reactive towards nucleophiles than the original carboxylic acid. For example, in the presence of an alcohol, the alcohol will readily attack the activated carbonyl carbon of the iminium carboxylate. This leads to the formation of the corresponding ester, with N,N-dimethylformamide being released as a byproduct. This high reactivity is harnessed in SPPS for anchoring amino acids to the resin and in the cyclization of ω-hydroxyacids to form macrolactones. fishersci.nl
Generation and Role of Cationic Electrophiles
The synthetic utility of this compound is fundamentally dependent on its ability to generate potent cationic electrophiles. The primary electrophilic species formed is the alkoxymethylidene-N,N-dimethylammonium intermediate.
The central reactive species derived from this compound is the neopentyloxymethylidene-N,N-dimethylammonium cation . This intermediate is generated upon the loss of one of the neopentyloxy groups.
Formation: The reaction is typically initiated by an acid or an electrophile. In the presence of a carboxylic acid, for example, the acid's proton facilitates the departure of a neopentyl alcohol molecule. (CH₃)₂NCH(OCH₂C(CH₃)₃)₂ + H⁺ → [(CH₃)₂N=CH(OCH₂C(CH₃)₃)]⁺ + HOCH₂C(CH₃)₃
Structure and Role: This cation is a powerful electrophile due to the positive charge being delocalized between the carbon and the nitrogen atom, forming a resonance-stabilized iminium ion. The electrophilicity of the central carbon atom is significantly enhanced compared to the starting acetal.
This cationic intermediate is the key player in the reactions mediated by DMF-DNA:
In Esterification: It reacts with a carboxylate anion to form an even more reactive acyloxy-intermediate, which is then attacked by an alcohol.
In Enamine Formation: It is attacked by the nucleophilic carbon of an active methylene compound. scirp.org
In Alkylating Agent Formation: It reacts with a primary alcohol to form a new ether, which can then serve as an alkylating agent. fishersci.nl
The steric bulk of the remaining neopentyloxy group can influence the regioselectivity and stereoselectivity of subsequent reactions. The generation of this potent electrophile under mild conditions is a hallmark of the reactivity of this compound.
Direct Alkylating Agent Behavior
This compound (DMF-DNA) exhibits reactivity as a direct alkylating agent, a characteristic attributed to the electrophilic nature of the neopentyl groups. This behavior is primarily observed in reactions where the acetal itself, or a reactive intermediate derived from it, transfers a neopentyl group to a suitable nucleophile. The mechanism of this process is believed to proceed through the formation of a highly reactive alkoxyaminocarbenium ion intermediate.
Upon heating or in the presence of an acid catalyst, DMF-DNA can eliminate a neopentyl alcohol molecule to form the electrophilic intermediate, N,N-dimethyl-1-(neopentyloxy)formimidamidium. This cation is susceptible to nucleophilic attack, leading to the transfer of the neopentyl group.
While DMF-DNA is widely recognized for its role in activating carboxylic acids for esterification and alcohols for subsequent alkylation of other nucleophiles, its capacity for direct neopentylation is a key aspect of its reactivity profile. This direct alkylating behavior has been primarily documented in the context of N-alkylation of various nitrogen-containing compounds. Research has shown that N,N-dimethylformamide dialkyl acetals, in general, can serve as the alkyl source in such reactions. researchgate.net This process offers an alternative to traditional alkylation methods, often with the advantage of milder reaction conditions.
The efficiency of the neopentylation can be influenced by several factors, including the nature of the nucleophile, the solvent, reaction temperature, and time. While comprehensive quantitative data for a wide range of substrates is not extensively available in the literature, the utility of this reagent in synthetic chemistry is acknowledged.
Below are tables summarizing the types of transformations where the direct alkylating behavior of this compound is implicated.
Table 1: Alkylation of Nitrogen-Containing Nucleophiles
| Nucleophile Type | Product Type | General Reaction Conditions | Notes |
| N-H containing compounds | N-alkylated products | Varies (solvent, temperature, time) | The acetal serves as the neopentyl source. researchgate.net |
Table 2: Conversion of Alcohols to Alkylating Agents for Thiols
| Reactant 1 | Reactant 2 | Product Type | Notes |
| Primary Alcohol | Thiol | Thioether | DMF-DNA converts the primary alcohol into a more reactive alkylating species. fishersci.nl |
It is important to note that the direct alkylating potential of DMF-DNA is one facet of its versatile reactivity. Its application in esterification and lactonization reactions proceeds through a similar reactive intermediate, but the final product does not involve the neopentylation of an external nucleophile. fishersci.nl Instead, the activated substrate undergoes an intramolecular or intermolecular reaction with another functional group already present in the reaction mixture.
Further mechanistic studies and broader substrate scope investigations would be beneficial to fully elucidate the extent and limitations of this compound's direct alkylating agent behavior.
Applications of N,n Dimethylformamide Dineopentyl Acetal in Complex Organic Synthesis
Esterification Processes and Advanced Derivatizations
N,N-Dimethylformamide dineopentyl acetal (B89532) serves as an effective reagent for the esterification of carboxylic acids and alcohols. chemimpex.com The reaction proceeds through the activation of the carboxylic acid, facilitating nucleophilic attack by the alcohol.
The reaction of a carboxylic acid with N,N-Dimethylformamide dineopentyl acetal generates a reactive intermediate. This intermediate readily reacts with an alcohol to form the corresponding ester, with N,N-dimethylformamide and neopentyl alcohol as byproducts. This method is advantageous as it often proceeds at room temperature and can provide high yields of the desired ester. thieme-connect.com The general transformation is depicted below:
R-COOH + (CH₃)₂NCH(OCH₂C(CH₃)₃)₂ + R'-OH → R-COOR' + (CH₃)₂NCHO + 2 (CH₃)₃CCH₂OH
The efficiency of this process has made this compound a reagent of choice in various synthetic protocols, including the preparation of chemical intermediates for pharmaceuticals and agrochemicals. chemimpex.com
A significant advantage of using amide acetals like this compound is their effectiveness in the esterification of sterically hindered carboxylic acids. thieme-connect.com Traditional methods often fail or require harsh conditions when dealing with bulky substrates. The reactive nature of the intermediate formed from the amide acetal allows for the esterification of even severely hindered carboxylic acids, providing near-quantitative yields in some cases. thieme-connect.com For instance, the conversion of a proline analogue to its corresponding tert-butyl ester has been achieved using this compound in situ with tert-butyl alcohol. lookchem.com
Lactonization Reactions for Macrocyclic Systems
The synthesis of macrocyclic lactones is a challenging task in organic chemistry due to unfavorable entropic factors. This compound has emerged as a powerful reagent for facilitating these intramolecular cyclizations.
This compound promotes the lactonization of ω-hydroxy acids to form macrocyclic lactones with ring sizes of up to 16 members. fishersci.cafishersci.nl This is a notable achievement as it often circumvents the need for high-dilution conditions, which are typically required to favor intramolecular cyclization over intermolecular polymerization. The reaction is believed to proceed through the formation of a reactive aminoalkoxy ester intermediate, which then undergoes intramolecular transesterification to yield the macrolactone.
A representative set of ω-hydroxy acids that can be cyclized using this method is presented in the table below.
| ω-Hydroxy Acid | Resulting Lactone Ring Size |
| 11-Hydroxyundecanoic acid | 12-membered |
| 15-Hydroxypentadecanoic acid | 16-membered |
Alkylation Reactions Utilizing Thiols
In addition to its role in esterification and lactonization, this compound can be employed to facilitate the alkylation of thiols. fishersci.cafishersci.nl This transformation involves the conversion of a primary alcohol into a more reactive alkylating agent by the acetal.
The process begins with the reaction of a primary alcohol with this compound. The resulting intermediate can then be used to alkylate a thiol (R-SH), forming a thioether (R-S-R'). This method provides an alternative to using traditional alkylating agents like alkyl halides.
Solid-Phase Peptide Synthesis Enhancements
This compound has found a significant application in solid-phase peptide synthesis (SPPS), particularly in the anchoring of the first amino acid to the resin. nih.gov It is used for the esterification of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids to p-alkoxybenzyl alcohol resins. nih.gov
This method effectively addresses two major issues commonly encountered with standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP): the formation of undesired dimers and racemization of the amino acid. nih.gov The use of this compound leads to a safer and more efficient anchoring process, preserving the stereochemical integrity of the amino acid. nih.gov The reaction involves the preparation of an Fmoc-aminoacyloxybenzyl handle, which is then attached to the solid support. nih.gov
The table below summarizes the key advantages of using this compound in this context.
| Feature | Standard Method (DCC/DMAP) | DMF-DNA Method |
| Side Reactions | Formation of dimers | Avoids dimer formation nih.gov |
| Stereochemistry | Risk of racemization nih.gov | Avoids racemization nih.gov |
| Efficiency | Can be inefficient | Efficient anchoring nih.gov |
Efficient Anchoring of Nα-9-Fluorenylmethyloxycarbonylamino Acids (Fmoc-amino acids)
In solid-phase peptide synthesis (SPPS), the initial attachment, or anchoring, of the first N-terminally protected amino acid to a resin is a critical step. Traditional methods for esterifying Fmoc-amino acids onto p-alkoxybenzyl alcohol resins often utilize coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). However, this approach is associated with significant drawbacks. nih.gov
This compound has emerged as a superior alternative for this crucial esterification process. nih.govsigmaaldrich.com The reagent facilitates the conversion of Nα-9-fluorenylmethyloxycarbonylamino acids into their corresponding p-alkoxybenzyl esters, which are then attached to the solid support. nih.gov This method provides a robust and efficient pathway for anchoring the initial amino acid, setting the stage for the subsequent elongation of the peptide chain. nih.gov The development of this reagent was driven by the need to overcome the limitations of conventional coupling agents in solid-phase peptide synthesis.
| Method | Reagents | Key Advantages of Acetal Method | Reference |
|---|---|---|---|
| Conventional Method | DCC/DMAP | Avoids racemization and dimer formation | nih.gov |
| Acetal-Based Method | This compound |
Mitigation of Racemization in Peptide Coupling
A major challenge during the anchoring of Fmoc-amino acids using the DCC/DMAP method is the risk of racemization at the α-carbon of the amino acid. nih.govnih.gov This loss of stereochemical integrity leads to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product. The use of this compound for the preparation of active esters for anchoring effectively circumvents this problem. nih.gov The mechanism of the acetal-mediated esterification does not proceed through intermediates that are prone to racemization, thus preserving the stereochemistry of the amino acid. This makes it a "safe and efficient anchoring method". nih.gov
Prevention of Dimer Formation in Solid-Phase Synthesis
Another significant side reaction in conventional anchoring procedures is the formation of Fmoc-amino acid dimers. nih.gov This occurs when an activated Fmoc-amino acid reacts with the carboxylate of another Fmoc-amino acid molecule instead of the hydroxyl group of the resin. This leads to a lower yield of the desired resin-bound amino acid and complicates purification. The application of this compound for creating the ester linkage to the p-alkoxybenzyl handle successfully avoids this dimerization, ensuring a cleaner reaction and higher efficiency in the initial loading step of SPPS. nih.gov
Synthesis of Heterocyclic Compounds
The reactivity of this compound extends to the synthesis and modification of heterocyclic structures. It serves both as a derivatizing agent and as a carbon-building block for constructing ring systems.
Derivatization of Barbiturate (B1230296) Structures (e.g., 1,3-dialkyl, benzyl, cyclohexyl derivatives)
This compound has been specifically utilized in the synthesis of various derivatives of barbiturates. sigmaaldrich.comsigmaaldrich.com This application highlights its role as an effective reagent for modifying existing heterocyclic frameworks. Research has shown its utility in preparing derivatives with diverse substituents at the 1 and 3 positions of the barbiturate ring.
| Derivative Class | Specific Examples | Reference |
|---|---|---|
| 1,3-Dialkyl | Not specified | sigmaaldrich.com, sigmaaldrich.com |
| Benzyl | Not specified | sigmaaldrich.com, sigmaaldrich.com |
| Cyclohexyl | Not specified | sigmaaldrich.com, sigmaaldrich.com |
Utility as a C1 Synthon for Heterocycle Construction
Formamide (B127407) acetals, such as the closely related N,N-Dimethylformamide dimethyl acetal (DMFDMA), are regarded as valuable one-carbon (C1) synthons in the construction of carbon skeletons for heterocyclic compounds. researchgate.net These reagents are primarily used for formylation reactions, such as the formylation of active methylene (B1212753) and methyl groups to produce enamines, or the formylation of amino groups to yield amidines. researchgate.net These resulting enamines and amidines are versatile intermediates that can be cyclized to form a wide variety of heterocyclic rings, including pyridines and pyrimidines. researchgate.netscirp.orgresearchgate.net The reactivity of this compound is analogous, allowing it to serve as a source for a single carbon atom in ring-forming reactions.
Preparation of Quinazolin-4-one Derivatives
The utility of formamide acetals as C1 synthons is exemplified in the synthesis of quinazoline (B50416) derivatives. In one reported pathway, the related reagent N,N-dimethylformamide dimethyl acetal reacts with 2-aminobenzonitrile (B23959). atlantis-press.com The formamide acetal acts as a formylating agent, converting the aromatic amine into an N-(2-cyanophenyl)-N,N-dimethylformamidine intermediate. This intermediate is then reacted with an amino acetophenone, which leads to cyclization and the formation of the core quinazoline ring structure, ultimately yielding a quinazolinyl chalcone (B49325) derivative. atlantis-press.com The initial reaction between 2-aminobenzonitrile and the formamide acetal is a key step in building the heterocyclic system. atlantis-press.com
Stereospecific Synthesis and Isotopic Labeling
A significant application of this compound lies in its ability to facilitate reactions that maintain or precisely control the stereochemistry of a molecule. This is particularly crucial in the synthesis of chiral molecules and in isotopic labeling studies where the position of the isotope must be exact.
This compound has been effectively employed as a reagent for the stereospecific introduction of deuterium (B1214612) at the β-position of certain amino acids. sigmaaldrich.comthermofisher.krchembeez.com This method is significant because it allows for isotopic labeling without racemization, preserving the original stereochemistry of the amino acid. The process has been specifically documented for the synthesis of stereospecifically labeled L-serine and L-cystine. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This capability is vital for metabolic studies and as tracers in biochemical research, where the stereochemical integrity of the labeled compound is paramount for accurate results.
Table 1: Stereospecific Deuterium Labeling using this compound
| Amino Acid | Isotope | Labeling Position | Key Feature |
| L-serine | Deuterium | β-position | Stereospecific, no racemization sigmaaldrich.com |
| L-cystine | Deuterium | β-position | Stereospecific, no racemization sigmaaldrich.com |
Applications in Pharmaceutical Synthesis
The reagent's efficiency and mild reaction conditions make it suitable for the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their derivatives. chemimpex.comsigmaaldrich.comsigmaaldrich.com
This compound plays a role in the synthesis of APIs by enabling key chemical transformations with high efficiency and yield. chemimpex.compharmint.net Its use as a derivatizing reagent and in esterification reactions is important in the creation of pharmaceutical intermediates and final drug substances. americanchemicalsuppliers.comguidechem.comchemicalbook.com The compound's ability to facilitate reactions under gentle conditions is particularly advantageous when dealing with sensitive functional groups often present in complex pharmaceutical molecules.
The utility of DMF-DNA is highlighted in the targeted synthesis of novel analogue derivatives of known drugs. A notable example is its use in the synthesis of analogues of 6-β-thiomorphine. mdpi.com In a procedure reported in 2023, morphine was treated with thioacetic acid and this compound to replace the C6-hydroxyl group with a thiol group, leading to the formation of a 6-β-thioacetylmorphine derivative as the major product. mdpi.com This transformation demonstrates the reagent's capacity for specific functional group manipulation in the development of new morphine analogues.
This compound is also utilized in the synthesis of classes of compounds known for their wide-ranging pharmacological activities. For instance, it has been employed as a reagent in the synthesis of 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives. sigmaaldrich.comthermofisher.krchembeez.comsigmaaldrich.com This research into new barbiturates aims to develop compounds with diverse pharmacological properties, potentially for use as sedatives or other central nervous system agents. smolecule.com
Table 2: Examples of Pharmaceutical Synthesis using this compound
| Compound Class/Derivative | Specific Application | Research Goal |
| 6-β-thiomorphine analogues | Reagent for converting a hydroxyl to a thiol group mdpi.com | Synthesis of novel morphine derivatives mdpi.com |
| Barbiturate derivatives | Reagent in the synthesis of 1,3-disubstituted barbiturates sigmaaldrich.comthermofisher.kr | Development of new compounds with diverse pharmacological profiles smolecule.com |
| Active Pharmaceutical Ingredients | General reagent for chemical transformations chemimpex.comguidechem.com | Efficient synthesis of complex drug molecules chemimpex.com |
Applications in Agrochemical Synthesis
The utility of N,N-dimethylformamide acetals extends to the agrochemical sector. chemimpex.comguidechem.comchemicalbook.com These reagents are involved in the synthesis of complex molecules used in agriculture, where precise chemical structures are necessary for efficacy and selectivity. chemimpex.comnih.gov The development of new agrochemicals often involves synthetic pathways where reagents like this compound can provide efficient and controlled transformations. researchgate.net
Utility in Polymer Science and Material Development
This compound (DMF-DNA) is recognized as a versatile reagent in organic synthesis. While its applications in areas such as peptide coupling and esterification are well-documented, its utility extends into the realm of polymer science and material development. The compound's unique reactivity is leveraged in the manufacturing of specialized polymeric materials.
Formation of Specialty Plastics and Resins
This compound is utilized in the production of polymers, including specialty plastics and resins. Its role in these processes is often as a reagent that facilitates specific chemical transformations necessary for polymer synthesis. The compound's ability to act as a powerful alkylating agent and to promote condensation reactions under mild conditions makes it a valuable tool for polymer chemists.
In the synthesis of custom polymers, the acetal can be instrumental in introducing specific functional groups or in linking monomer units together. This control over the polymerization process allows for the creation of plastics and resins with tailored properties, such as enhanced thermal stability, chemical resistance, or specific mechanical characteristics. While the general application in producing specialty polymers is noted by chemical suppliers, detailed, publicly accessible research focusing specifically on the mechanisms and outcomes of using this compound for the creation of widely-used plastics and resins is limited.
Research into Novel Polymeric Materials
The exploration of this compound in the development of novel polymeric materials is an area of ongoing interest in materials science. Researchers are investigating its potential to catalyze or modify polymerization reactions to produce innovative materials with unique architectures and functionalities. For instance, its utility in solid-phase synthesis for peptides, where it aids in attaching amino acids to resin supports, suggests potential analogous applications in the synthesis of sequence-defined polymers on solid supports. sigmaaldrich.com
The development of advanced materials, such as biocompatible polymers for medical applications or high-performance polymers for electronics, often relies on the precise control of the polymer's structure. The reactivity of this compound offers a potential pathway to achieve such precision. However, comprehensive studies detailing its extensive use and the specific properties of the resulting novel polymeric materials are not widely available in peer-reviewed literature.
Interactive Data Table of Compounds
| Compound Name | Abbreviation |
| This compound | DMF-DNA |
| N,N-Dimethylformamide | DMF |
Advanced Research Perspectives and Future Directions
Strategies for Enhanced Reaction Selectivity and Yields
Advancing the synthetic utility of N,N-Dimethylformamide dineopentyl acetal (B89532) hinges on the development of strategies to maximize reaction selectivity and yields. A key area of focus is its application in solid-phase peptide synthesis (SPPS), where it is used for anchoring the initial N-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acid to a p-alkoxybenzyl alcohol resin. nih.gov This method is inherently selective as it effectively prevents the formation of dimers and avoids racemization, two significant side reactions that plague traditional coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
Further strategies involve the meticulous optimization of reaction conditions. For instance, in the synthesis of selenium-containing heterocycles, adjusting the stoichiometry to a 1:1 molar ratio of the selenol substrate to the acetal is crucial for minimizing byproducts. The choice of solvent is also paramount; aprotic solvents such as tetrahydrofuran (B95107) (THF) are preferred to prevent the hydrolysis of the acetal. Recent patent literature also highlights that reducing reaction temperatures can lead to improved yields in specific synthetic protocols.
Future research will likely continue to explore these parameters, tailoring conditions for specific, complex substrates. This includes the development of protocols for challenging transformations, such as the synthesis of macrocycles, where the reagent's ability to promote lactonization for rings up to 16 members without requiring high-dilution conditions is a significant advantage. fishersci.nl
| Strategy | Application Example | Objective & Rationale | Reference |
|---|---|---|---|
| Stoichiometric Control | Heterocycle Synthesis (e.g., 4H-1,3-selenazoles) | Utilize a 1:1 molar ratio of substrate to acetal to minimize byproduct formation. | |
| Solvent Selection | General Use / Heterocycle Synthesis | Employ aprotic solvents (e.g., THF) to prevent hydrolysis of the moisture-sensitive acetal. | fishersci.nl |
| Temperature Reduction | General Synthetic Protocols | Lowering reaction temperatures can improve overall yield and reduce side reactions. | |
| Reagent Choice | Solid-Phase Peptide Synthesis (SPPS) | Use as an anchoring reagent to prevent racemization and dimer formation associated with DCC. | nih.gov |
Development of Streamlined Synthetic Protocols
Efficiency in chemical synthesis is often achieved by simplifying and shortening reaction and purification procedures. N,N-Dimethylformamide dineopentyl acetal contributes to this goal in several ways. Its use in the gas chromatography (GC) derivatization of fatty acids allows for the direct injection of the reaction mixture, simplifying the analytical workflow.
Innovation in Functional Group Manipulation and Acetal Protection Strategies
This compound is a versatile tool for functional group manipulation, and ongoing research seeks to expand its applications. Its established uses include:
Esterification and Protection: It is highly effective for the esterification of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids, a critical protection step in peptide synthesis. scientificlabs.co.uk The bulky neopentyl groups provide steric hindrance that is key to its success in preventing unwanted side reactions. nih.gov
Lactonization: It facilitates the cyclization of ω-hydroxyacids into macrocyclic lactones with ring sizes up to 16 members, a significant tool for macrocycle synthesis. fishersci.nl
Alkylation: The reagent can convert primary alcohols into effective alkylating agents, which can then be used for the alkylation of functional groups like thiols. fishersci.nl
Isotopic Labeling: It has been employed as a reagent for the stereospecific labeling of amino acids, such as L-serine and L-cystine, with deuterium (B1214612) at the β-position without causing racemization. fishersci.nlscientificlabs.co.uk
Heterocyclic and Alkaloid Synthesis: Its utility extends to the synthesis of complex molecules, including 1,3-dialkyl, benzyl, and cyclohexyl barbiturate (B1230296) derivatives. scientificlabs.co.uksigmaaldrich.com It also plays a role in the total synthesis of certain alkaloids by activating allylic alcohols to enable crucial ring-closing reactions.
Future innovations will likely focus on leveraging the unique reactivity conferred by the dineopentyl acetal moiety to achieve novel transformations and to protect other sensitive functional groups under mild conditions.
Computational Chemistry and Mechanistic Modeling of this compound Reactions
The general reaction mechanism for the formation of this compound is understood to proceed via acid catalysis. The process begins with the protonation of the carbonyl oxygen of N,N-Dimethylformamide (DMF), which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from neopentyl alcohol, forming a tetrahedral intermediate, and subsequent elimination of water to yield the final acetal product.
In its role as a reagent, for example in esterification, it activates carboxylic acids by forming a reactive intermediate that is susceptible to nucleophilic substitution. However, detailed computational and mechanistic studies specifically modeling the transition states, intermediates, and energy profiles for reactions involving this compound are not extensively reported in the current literature. This represents a significant opportunity for future research. The application of computational chemistry, such as Density Functional Theory (DFT) calculations, could provide deeper insights into its reactivity, explain the high selectivity observed in processes like stereospecific labeling and racemization-free peptide anchoring, and help predict its behavior with new substrates. Such studies would be invaluable for optimizing existing protocols and designing novel applications.
Comparative Studies with Other Amide Acetals and Reactivity Paradigms
To fully appreciate the unique characteristics of this compound, it is useful to compare it with other members of the amide acetal class, most notably its dimethyl analogue.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a widely used reagent, but its reactivity profile differs significantly from that of the dineopentyl acetal. DMF-DMA is primarily used as a methylating agent and as a one-carbon synthon for constructing heterocyclic systems like pyrimidines, pyridines, and pyridazines. scirp.orgresearchgate.net It reacts readily with compounds containing active methylene (B1212753) groups to form enamines, which are versatile intermediates in heterocyclic synthesis. scirp.org
In contrast, this compound transfers a bulky neopentyl group. This steric bulk is a defining feature, making it less suitable as a general formylating or methylating agent but ideal for applications where steric hindrance is advantageous. For example, in SPPS, the bulk helps prevent dimerization and protects the stereocenter of the amino acid. nih.gov While DMF-DMA is a building block for heterocycles, the dineopentyl acetal is more of a specialized protecting and coupling agent, used for tasks like lactonization and the alkylation of thiols via alcohol activation. fishersci.nl This comparative analysis highlights a paradigm where the choice of the acetal's alcohol-derived portion dictates its synthetic role.
| Feature | This compound | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) |
|---|---|---|
| Primary Role | Protecting group introduction, esterification/anchoring reagent, alkylating agent activator. fishersci.nl | Methylating agent, formylating agent, one-carbon synthon for heterocycle synthesis. scirp.orgresearchgate.net |
| Key Feature | Transfers a sterically bulky neopentyl group. | Transfers a small methyl group. |
| Main Applications | Racemization-free anchoring in SPPS, macro-lactonization, stereospecific isotopic labeling. fishersci.nlnih.gov | Synthesis of pyrimidines, pyridines; formation of enamines from active methylene compounds. scirp.orgresearchgate.net |
| Reactivity Driver | Steric hindrance provides selectivity and protection. | High reactivity as a methyl and dimethylaminomethylene group donor. |
Integration into Automated Synthesis Platforms
The field of chemical synthesis is rapidly moving towards automation to increase throughput and reproducibility. ethz.chnih.gov this compound is intrinsically linked to this trend through its pivotal role in solid-phase peptide synthesis (SPPS), a process that is frequently automated. nih.govamidetech.com Automated peptide synthesizers, including those that utilize fast-flow technology, carry out the sequential addition of amino acids to a growing peptide chain on a solid support. amidetech.com
Green Chemistry Approaches for this compound Synthesis and Application
The pursuit of sustainable practices in chemical synthesis and application has led to the exploration of greener alternatives for the production and use of specialized reagents like this compound. While dedicated research on green chemistry approaches for this specific compound is emerging, several strategies aligned with the principles of green chemistry can be identified and extrapolated from related processes. These include the development of more environmentally benign synthesis routes and the application of the compound in ways that reduce waste and avoid hazardous substances.
One of the primary areas of focus in the green synthesis of this compound is the potential for catalytic and more atom-economical processes. The conventional synthesis involves the reaction of N,N-Dimethylformamide (DMF) with neopentyl alcohol. Innovations in this area could involve the use of solid acid catalysts to replace traditional acid catalysts, which are often corrosive and difficult to separate from the reaction mixture.
A significant advancement in the green synthesis of related compounds, which could be adapted for this compound, is the avoidance of toxic reagents. For instance, an environmentally friendly preparation method for N,N-dimethylformamide dimethyl acetal has been developed that avoids the use of highly toxic dimethyl sulfate (B86663). This method involves the reaction of sodium methoxide (B1231860) and chloroform (B151607) to generate dimethoxychloromethane, which then reacts with dimethylamine (B145610). The by-product, sodium chloride, can be sold, reducing solid waste and increasing the economic viability of the process. Adapting such a route to use neopentyl alcohol could represent a significant step forward in the green synthesis of the target acetal.
Another promising avenue is the concept of transacetalization. The reaction of N,N-dimethylformamide dimethyl acetal with other alcohols can produce different acetals. researchgate.net This approach could potentially be used to synthesize this compound from a more readily available or sustainably produced starting acetal, driven by the removal of the lower-boiling alcohol.
From the perspective of raw materials, the sustainability of the entire process can be enhanced by considering the origin of the precursors. Research into the synthesis of DMF itself from carbon dioxide (CO2), hydrogen (H2), and dimethylamine using recyclable Cu/ZnO catalysts presents a significant green chemistry advancement. researchgate.netrsc.orgnih.gov With yields of up to 97%, this method utilizes a renewable and abundant C1 source (CO2), contributing to a more sustainable chemical industry. researchgate.netrsc.orgnih.gov
In terms of applications, this compound plays a role in green chemistry, particularly in the context of solid-phase peptide synthesis (SPPS). Its use as an efficient anchoring agent for Nα-9-fluorenylmethyloxycarbonylamino acids helps to prevent common side reactions such as racemization and the formation of dimers. This not only improves the efficiency of the synthesis but also reduces the need for complex purification steps, thereby minimizing solvent and energy consumption. The ability to conduct these reactions under mild, room-temperature conditions further contributes to the green credentials of this application.
Future research in this area is likely to focus on several key aspects. The development of catalytic systems that are highly efficient, selective, and recyclable will be crucial. Furthermore, exploring the use of bio-based neopentyl alcohol derived from renewable feedstocks could significantly improve the green profile of this compound. A comprehensive life cycle assessment, including an evaluation of the biodegradability of the compound and its by-products, will also be essential to fully understand its environmental impact.
Table of Potential Green Chemistry Approaches
| Approach | Description | Potential Green Advantage |
|---|---|---|
| Catalytic Synthesis | Use of solid acid catalysts or recyclable catalysts like Cu/ZnO for the synthesis of precursors (e.g., DMF from CO2). | Reduced waste, catalyst reusability, use of renewable feedstock. |
| Alternative Reagents | Avoiding toxic reagents like dimethyl sulfate in favor of less hazardous alternatives, as demonstrated for related acetals. | Increased safety, reduced environmental impact of waste streams. |
| Transacetalization | Synthesis via reaction of a simpler, more accessible DMF acetal with neopentyl alcohol. | Potentially milder reaction conditions and alternative synthetic routes. |
| Greener Solvents | Utilizing greener solvent alternatives to DMF in applications where the acetal is used, such as in peptide synthesis. | Reduced toxicity and environmental persistence of solvents. |
| Process Intensification | Development of continuous flow processes for the synthesis of the acetal. | Improved safety, efficiency, and scalability. |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-Dimethylformamide (DMF) |
| Neopentyl alcohol |
| N,N-dimethylformamide dimethyl acetal |
| Dimethyl sulfate |
| Sodium methoxide |
| Chloroform |
| Dimethoxychloromethane |
| Dimethylamine |
| Sodium chloride |
| Carbon dioxide (CO2) |
| Hydrogen (H2) |
Conclusion
Summary of Key Research Contributions
N,N-Dimethylformamide dineopentyl acetal (B89532) has emerged as a specialized and highly effective reagent in modern organic synthesis, with its primary contributions centered on its unique reactivity, thermal stability, and steric properties. Its development has provided elegant solutions to long-standing challenges in several key areas of synthetic chemistry.
A paramount contribution lies in the field of solid-phase peptide synthesis (SPPS). The reagent facilitates the efficient esterification of Nα-9-fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids). sigmaaldrich.comscientificlabs.co.uk Specifically, it is used for anchoring these protected amino acids to p-alkoxybenzyl alcohol resins. nih.gov This method is significant because it successfully circumvents common side reactions such as racemization and the formation of dimers, which often plague traditional coupling methods involving dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
Another area significantly advanced by this reagent is the synthesis of macrocyclic compounds. It has proven highly effective for the lactonization of ω-hydroxyacids, enabling the formation of large-ring lactones with up to 16 members. fishersci.nl A key advantage of this method is that it does not require the high-dilution conditions typically necessary for such cyclizations, representing a breakthrough for macrocycle synthesis.
The reagent's utility also extends to the activation of alcohols and the synthesis of various derivatives. It can convert primary alcohols into potent alkylating agents suitable for the alkylation of thiols, bypassing the need for conventional halogenated intermediates. fishersci.nl Furthermore, its application has been documented in the synthesis of 1,3-dialkyl, benzyl, and cyclohexyl barbiturate (B1230296) derivatives. sigmaaldrich.comfishersci.nlsigmaaldrich.com In the realm of stereospecific synthesis, it has been instrumental as a reagent for the deuterium (B1214612) labeling of L-serine and L-cystine at the β-position without inducing racemization. sigmaaldrich.comfishersci.nl Its role has also been noted in the total synthesis of complex molecules like the alkaloids (−)-thebaine and (−)-oxycodone, where it activates allylic alcohols to promote critical ring-closing reactions.
The key research contributions are summarized in the table below.
| Application Area | Transformation Type | Substrates | Significance | Citations |
| Peptide Synthesis | Esterification / Anchoring | Fmoc-amino acids, p-alkoxybenzyl alcohol resins | Avoids racemization and dimer formation in SPPS. | nih.gov |
| Macrocycle Synthesis | Lactonization | ω-hydroxyacids | Forms large-ring lactones (up to 16 members) without high dilution. | fishersci.nl |
| Functional Group Activation | Alkylation | Primary alcohols, thiols | Converts alcohols to alkylating agents for thiols, avoiding halogenated intermediates. | fishersci.nl |
| Isotopic Labeling | Stereospecific Deuteration | L-serine, L-cystine | Allows for deuterium labeling at the β-position without loss of stereochemical integrity. | sigmaaldrich.comfishersci.nl |
| Derivative Synthesis | Condensation / Cyclization | Not specified | Used to synthesize a range of barbiturate derivatives. | sigmaaldrich.comfishersci.nlsigmaaldrich.com |
| Natural Product Synthesis | Ring Closure | Allylic alcohols | Activates alcohols to facilitate key cyclizations in alkaloid synthesis. |
Prospects for Further Exploration in Synthetic Organic Chemistry
While N,N-Dimethylformamide dineopentyl acetal is well-established in specific synthetic niches, its full potential remains to be explored. The unique structural features of the reagent—namely the steric hindrance provided by the neopentyl groups and its enhanced thermal stability—suggest promising avenues for future research.
The steric bulk of the neopentyl groups, which effectively prevents undesired side reactions, could be leveraged in increasingly complex molecular architectures where high selectivity is paramount. Future work could focus on applying this reagent to natural product syntheses where other, less sterically demanding reagents have failed to provide the desired selectivity.
Further exploration into its applications in heterocyclic synthesis appears particularly fruitful. While the related reagent, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), is used extensively as a building block for heterocycles, the applications of the dineopentyl acetal in this area are less documented. scirp.orgresearchgate.net Its distinct thermal and steric properties could enable the synthesis of novel heterocyclic systems or improve yields and selectivities in cases where DMF-DMA proves unsatisfactory. The successful synthesis of selenium-containing heterocycles is a case in point that warrants expansion to other systems.
Moreover, the reagent's demonstrated ability to activate allylic alcohols for complex cyclizations in alkaloid synthesis suggests a broader utility in intramolecular transformations. Systematic studies on its reactivity with a wider range of substrates containing multiple functional groups could uncover new cascade reactions or novel cyclization strategies. Investigating its performance with secondary and tertiary alcohols, as well as its compatibility with various protecting groups and catalysts, would further delineate its synthetic scope and unlock new applications in the construction of complex organic molecules.
Q & A
Q. Methodological Insight :
- Optimal conditions: Anhydrous solvents (e.g., dichloromethane) at 0–25°C.
- Control experiments show >95% yield with <1% racemization in Fmoc-amino acid couplings .
Advanced: What role does DMF dineopentyl acetal play in synthesizing tetrahydroisoquinoline alkaloids?
Answer:
In the total synthesis of (−)-thebaine and (−)-oxycodone, DMF dineopentyl acetal activates allylic alcohols via SN2′ mechanisms, enabling dihydrobenzofuran ring closure (Scheme 44B in ). This step is critical for constructing morphinan alkaloid frameworks .
Key Reaction Steps:
Activation of allylic alcohol to form an oxonium intermediate.
Nucleophilic attack by adjacent hydroxyl groups to form fused rings.
Yield Optimization : Electrochemical coupling strategies improve efficiency (e.g., 78% yield for oxycodone precursor) .
Advanced: How can reaction conditions be optimized for DMF dineopentyl acetal in heterocyclic synthesis?
Answer:
DMF dineopentyl acetal is effective in synthesizing selenium-containing heterocycles (e.g., 4H-1,3-selenazoles) through cyclization reactions. Optimization strategies include:
- Solvent Choice : Use aprotic solvents (e.g., THF) to prevent hydrolysis.
- Stoichiometry : A 1:1 molar ratio of selenol substrates to acetal minimizes byproducts .
Example Application:
Advanced: How does DMF dineopentyl acetal compare to other acetal reagents in esterification?
Answer:
Compared to DMF dimethyl acetal , the dineopentyl variant offers:
Q. Best Practices :
- Store under argon; monitor moisture levels via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
